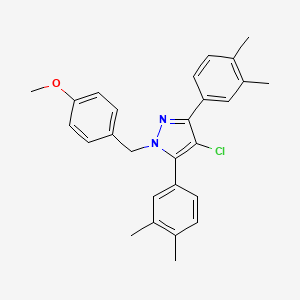![molecular formula C16H13Cl2N3O3S B14927364 4-chloro-N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B14927364.png)
4-chloro-N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chlorophenoxy group, a pyrazole ring, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-chlorophenoxyacetic acid, which is then reacted with hydrazine to form the corresponding hydrazide. This hydrazide undergoes cyclization to form the pyrazole ring. The final step involves the sulfonation of the pyrazole derivative with chlorosulfonic acid to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
Industry: Utilized in the development of agrochemicals, particularly as a fungicide.
Mecanismo De Acción
The mechanism of action of 4-chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparación Con Compuestos Similares
Similar Compounds
Difenoconazole: A fungicide with a similar structure, containing a chlorophenoxy group and a triazole ring.
Rafoxanide: An anthelmintic compound with a similar sulfonamide moiety.
Uniqueness
4-Chloro-N~1~-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and benzenesulfonamide moiety make it particularly effective in certain applications, such as enzyme inhibition and fungicidal activity.
Propiedades
Fórmula molecular |
C16H13Cl2N3O3S |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
4-chloro-N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13Cl2N3O3S/c17-12-4-6-16(7-5-12)25(22,23)20-14-9-19-21(10-14)11-24-15-3-1-2-13(18)8-15/h1-10,20H,11H2 |
Clave InChI |
DEVGFOPUVNNSHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)OCN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B14927291.png)
![1-benzyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927299.png)
![4-chloro-N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B14927305.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14927311.png)

![4-(furan-2-yl)-2-{3-[4-(propan-2-yl)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B14927325.png)

![(5-Ethylthiophen-2-yl)[7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B14927330.png)

![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B14927342.png)
![N-(2,4-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927344.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927353.png)
![N-(6-methoxypyridin-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14927359.png)

